molecular formula C12H18N2O B2607242 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol CAS No. 954279-15-3

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

カタログ番号: B2607242
CAS番号: 954279-15-3
分子量: 206.289
InChIキー: BYWDGTKESWRSML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a secondary amine derivative featuring a hydroxyl group and a 3,4-dihydroisoquinoline moiety. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol (unprotonated form) . The (S)-enantiomer hydrochloride salt (CAS: 1858273-09-2) has a molecular weight of 242.75 g/mol and is stored under inert atmosphere at 2–8°C . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-333725) at prices ranging from $248/250 mg to $510/1 g .

This molecule serves as a key intermediate in medicinal chemistry, particularly in synthesizing conjugates for neurodegenerative disease research. Its structural flexibility—combining a hydroxyl group for hydrogen bonding and a dihydroisoquinoline ring for hydrophobic interactions—makes it valuable in drug design.

特性

IUPAC Name

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWDGTKESWRSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

It’s worth noting that compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) structure, which is present in the compound , have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that your compound might also have similar properties, but specific studies would be needed to confirm this.

生物活性

1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, also known as (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18N2O
  • Molecular Weight : 206.29 g/mol
  • CAS Number : 1616077-51-0

This compound features a dihydroisoquinoline structure, which is significant in medicinal chemistry due to its diverse biological activities.

Pharmacological Effects

Research indicates that compounds with a dihydroisoquinoline core exhibit various pharmacological effects, including:

  • Antioxidant Activity : Studies have shown that derivatives of dihydroisoquinoline possess strong antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects. Dihydroisoquinolines have been associated with the modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .
  • Antiviral Activity : Preliminary studies suggest that certain derivatives can exhibit antiviral properties. For instance, research on similar compounds has indicated effectiveness against various viral strains .

The biological activity of 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is believed to be mediated through several mechanisms:

  • Modulation of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in disease pathways. For example, they can act as inhibitors of proteases or polymerases critical for viral replication .
  • Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions .

Neuroprotective Study

A study published in PubMed highlighted the neuroprotective effects of 3,4-dihydroisoquinoline derivatives. The research demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress. The findings suggest potential therapeutic applications in conditions like Alzheimer's disease .

Antiviral Research

In a recent investigation into the antiviral properties of tetrahydroisoquinoline derivatives against coronavirus strains, some compounds exhibited promising inhibitory activity. This study emphasizes the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis

The following table summarizes the biological activities reported for 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol and related compounds:

Activity Reference Effectiveness
Antioxidant Strong
Neuroprotective Significant
Antiviral Moderate

科学的研究の応用

The compound exhibits a range of biological activities primarily attributed to its dihydroisoquinoline structure. Research indicates that compounds with this scaffold can influence various biological pathways, making them potential candidates for drug development.

Pharmacological Properties

  • Neuroprotective Effects : Studies have shown that this compound may exert neuroprotective effects against neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antimicrobial Activity : There is evidence suggesting that the compound possesses antimicrobial properties, making it potentially useful in treating infections caused by resistant pathogens.
  • Antidepressant-like Effects : Research indicates that (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol may exhibit antidepressant-like effects in animal models, possibly through the enhancement of serotonergic and noradrenergic neurotransmission .

Medicinal Chemistry

The compound serves as a lead structure for developing new therapeutic agents targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) active agent.

Case Studies

Several studies have explored the pharmacological potential of 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol:

  • Neurodegenerative Disease Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .
  • Antimicrobial Testing : Laboratory tests demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic candidate .
  • Behavioral Studies : Behavioral assays in mice indicated that the compound could reduce anxiety-like behaviors, suggesting its potential application in treating anxiety disorders .

化学反応の分析

Alkylation and Hydrolysis

  • Reagents : Bromoethane, potassium carbonate, acetonitrile.

  • Conditions : Reflux for 24–48 hours at room temperature or under reflux.

  • Mechanism : Alkylation of amine groups with bromoethane introduces diethylamine moieties, followed by hydrolysis with hydrazine to modify functional groups .

Purification

  • Method : Silica gel column chromatography.

  • Yield : Up to 70% for intermediate compounds .

Key Reaction Steps

A generalized synthesis pathway for related compounds includes:

  • Hydrolysis of isoindoline derivatives : Reaction with ethanolic hydrazine under reflux, followed by treatment with HCl to isolate amine intermediates.

  • Alkylation : Alkyl halides (e.g., bromoethane) react with amine groups in the presence of potassium carbonate to form diethylamine derivatives.

  • Salt formation : Conversion to hydrochloride salts to enhance stability .

Derivatization Reactions

The compound undergoes post-synthesis modifications to explore biological activity:

Reaction TypeReagents/SolventsPurpose
Alkylation Bromoethane, acetonitrileIntroduce diethylamine groups
Hydrolysis Ethanolic hydrazine, HClModify functional groups
Amide Formation Acyl chloridesDerivatization for pharmacokinetic studies

Reaction Conditions and Purification

ParameterDetailsSource
SolventAcetonitrile
TemperatureReflux (24–48 h)
BasePotassium carbonate
PurificationSilica gel column chromatography

Mechanistic Insights

The synthesis leverages cation-π interactions and hydrogen bonding during purification steps. For example, protonated amines form stabilizing interactions with aromatic residues in chromatography columns, influencing product isolation efficiency .

類似化合物との比較

Comparison with Similar Compounds

Structurally related compounds to 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol include derivatives with modifications to the amine, hydroxyl, or dihydroisoquinoline groups. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name Structural Difference Molecular Weight (g/mol) Key Applications/Activities Synthesis Method Reference
1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol Baseline compound 206.29 Intermediate for BChE inhibitors, conjugates Microwave-assisted coupling
3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine Propylamine chain instead of propan-2-ol 190.29 Not specified (structural analogue) Unspecified
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid Pyridinyl substitution + carboxylic acid 282.34 Research chemical (building block) Unspecified
1-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-amine Chloro substituent on dihydroisoquinoline 224.73 (HCl salt) Central nervous system agents Purchased from Aldlab Chemicals
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride (S)-enantiomer + HCl salt 242.75 Chiral intermediate for asymmetric synthesis Resolution or chiral synthesis
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride Propylamine chain + HCl salt 216.72 Medicinal chemistry applications Unspecified

Key Differences and Functional Implications

This property may improve solubility and target binding in biological systems. Carboxylic acid derivatives (e.g., 3-(1-pyridin-4-yl-...)propanoic acid) are more polar, favoring interactions with enzymes like butyrylcholinesterase (BChE) .

Stereochemistry :

  • The (S)-enantiomer hydrochloride salt (CAS: 1858273-09-2) is specifically marketed, suggesting enantioselective activity in biological systems . This is critical for minimizing off-target effects in drug development.

Q & A

Basic: What are the optimal synthetic routes for 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, and how can reaction efficiency be statistically validated?

Methodological Answer:
The synthesis of this compound typically involves coupling a dihydroisoquinoline moiety with an aminopropanol backbone. A validated approach includes:

  • Step 1 : Condensation of 3,4-dihydroisoquinoline with a protected amino-propanol intermediate under anhydrous conditions (e.g., using DCC/DMAP catalysis).
  • Step 2 : Deprotection of the amino group using acidic hydrolysis (e.g., HCl/dioxane).
  • Validation : Statistical analysis via one-way ANOVA (p < 0.05) to compare yields across reaction parameters (temperature, solvent polarity, catalyst loading). For example, highlights the use of ANOVA and Fisher’s LSD test to optimize dihydroisoquinolinone derivatives .

Basic: How is the structural characterization of this compound performed, particularly for stereochemical confirmation?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in studies of similar aminopropanol derivatives (e.g., (S)-3-Phenyl-2-(tosylamino)propan-1-ol in ) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration and coupling constants (e.g., diastereotopic protons in the propanol chain).
  • Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IC) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different receptor assays?

Methodological Answer:
Discrepancies may arise from receptor subtype selectivity or assay conditions. Mitigation strategies include:

  • Dose-Response Curves : Compare EC50_{50}/IC50_{50} values across multiple assays (e.g., β-adrenergic vs. serotonin receptors).
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, as seen in ’s receptor binding studies .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., pH, ionic strength) using tools like SPSS .

Advanced: What analytical methods are recommended for detecting and quantifying impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Quantify trace impurities (e.g., dehydroisoquinoline byproducts) using a C18 column and MRM transitions, as described for aminopropanol derivatives in .
  • HPLC-UV : Monitor impurities listed in pharmacopeial standards (e.g., EP/JP guidelines) with gradient elution (acetonitrile/0.1% TFA) .
  • NMR Spiking : Identify unknown impurities by adding reference standards (e.g., 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride) .

Basic: What pharmacological models are suitable for evaluating this compound’s activity in cardiovascular research?

Methodological Answer:

  • In Vitro : Isolated rat aorta assays to measure vasodilation (e.g., pre-contraction with phenylephrine) .
  • In Vivo : Pharmacokinetic profiling in rodents via LC-MS/MS, as detailed in for aminopropanol derivatives (LOQ: 0.1 ng/mL) .
  • Receptor Transfection Models : Use CHO cells expressing human β1_1-/β2_2-adrenergic receptors to assess selectivity .

Advanced: How can researchers address stability issues during long-term storage of this compound?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Lyophilization : Improve stability by converting to a hydrochloride salt, as seen in ’s solubility enhancement strategies .
  • EHS Compliance : Follow safety protocols for hygroscopic compounds (e.g., desiccated storage under N2_2) .

Advanced: What computational tools are available to predict the compound’s ADMET properties?

Methodological Answer:

  • QSAR Models : Use CC-DPS (Chemical Compounds Deep Profiling Services) for toxicity prediction via quantum chemistry and QSPR .
  • Molecular Dynamics : Simulate membrane permeability with GROMACS, parameterizing partial charges via DFT (B3LYP/6-31G*).
  • In Silico Metabolism : Predict CYP450 interactions using ADMET Predictor™ or SwissADME .

Basic: What is the recommended protocol for chiral resolution of this compound’s enantiomers?

Methodological Answer:

  • Enzymatic Resolution : Use lipase (e.g., Candida antarctica) to selectively acylate one enantiomer in organic solvent.
  • Chiral Chromatography : Optimize resolution on a Chiralpak AD-H column with n-hexane/ethanol (80:20, 1 mL/min) .
  • Crystallization-Induced Asymmetric Transformation : Co-crystallize with a chiral coformer (e.g., tartaric acid) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。